
4'-硝基-4-二甲氨基二苯甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Nitro-4-dimethylaminobenzhydrol: is an organic compound characterized by the presence of a nitro group and a dimethylamino group attached to a benzhydrol structure
科学研究应用
Chemistry: 4’-Nitro-4-dimethylaminobenzhydrol is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its derivatives are also investigated for their potential as therapeutic agents.
Medicine: The compound and its derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities. Research is ongoing to develop new drugs based on its structure.
Industry: In the industrial sector, 4’-Nitro-4-dimethylaminobenzhydrol is used in the production of specialty chemicals, including stabilizers, antioxidants, and polymer additives.
作用机制
Mode of Action
The mode of action of 4’-Nitro-4-dimethylaminobenzhydrol involves a robust and reversible light-induced trans-cis isomerization about the N-N bond . The reaction mechanism includes initial dilation of the CNN bend later joined by quick movement along the CCNN, CNNC, and NNCC torsional coordinates that constitutes a mixed inversion-rotation mechanism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Nitro-4-dimethylaminobenzhydrol. For instance, light conditions may affect the compound’s isomerization process .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro-4-dimethylaminobenzhydrol typically involves the nitration of 4-dimethylaminobenzhydrol. One common method includes the reaction of 4-dimethylaminobenzhydrol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: In industrial settings, the production of 4’-Nitro-4-dimethylaminobenzhydrol may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
化学反应分析
Types of Reactions: 4’-Nitro-4-dimethylaminobenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzophenone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro and dimethylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Nitrobenzophenone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzhydrol derivatives.
相似化合物的比较
4-Dimethylaminobenzhydrol: Lacks the nitro group, resulting in different chemical and biological properties.
4-Nitrobenzophenone: Lacks the dimethylamino group, affecting its solubility and reactivity.
4-Nitro-4-methoxybenzhydrol: Contains a methoxy group instead of a dimethylamino group, leading to variations in its chemical behavior.
Uniqueness: 4’-Nitro-4-dimethylaminobenzhydrol is unique due to the presence of both nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10,15,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOLNCVAQTGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
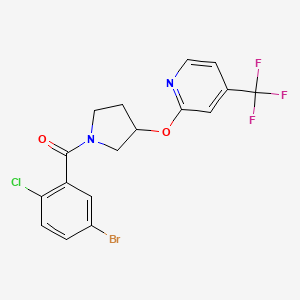
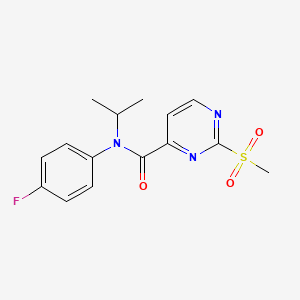

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-fluorobenzamide](/img/structure/B2470130.png)
![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)
![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)
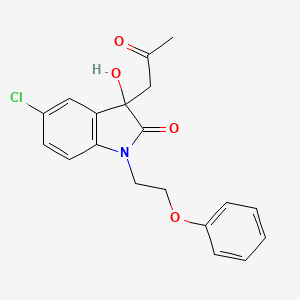
![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)
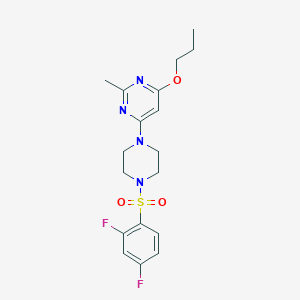
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)
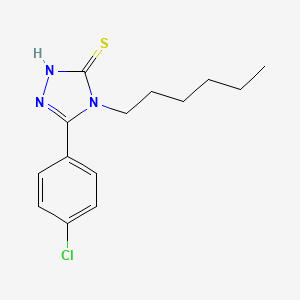
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)
